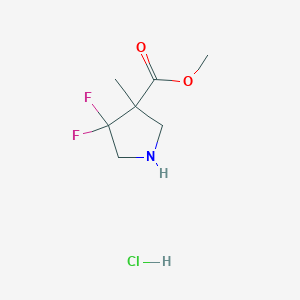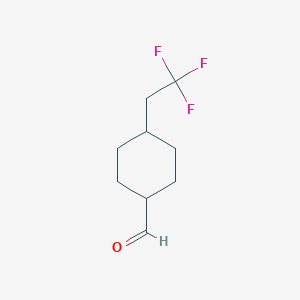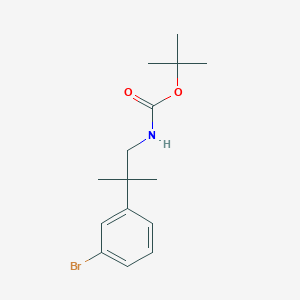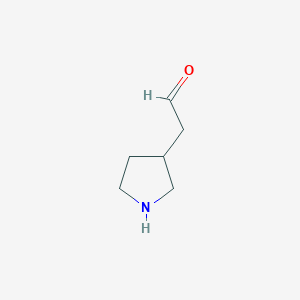![molecular formula C6H13NS B15305546 (2S)-2-[(methylsulfanyl)methyl]pyrrolidine](/img/structure/B15305546.png)
(2S)-2-[(methylsulfanyl)methyl]pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-[(methylsulfanyl)methyl]pyrrolidine is a chiral compound characterized by the presence of a pyrrolidine ring substituted with a methylsulfanyl group at the second position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(methylsulfanyl)methyl]pyrrolidine typically involves the asymmetric synthesis of α-chiral primary amines. One common method is the direct catalytic asymmetric synthesis, which employs chiral catalysts to achieve high enantioselectivity . The reaction conditions often include the use of specific chiral ligands and organocatalysts to facilitate the formation of the desired enantiomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes that ensure high yield and purity. These processes are optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
(2S)-2-[(methylsulfanyl)methyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions are typically mild to moderate, ensuring the stability of the chiral center.
Major Products Formed
科学研究应用
(2S)-2-[(methylsulfanyl)methyl]pyrrolidine has a wide range of scientific research applications:
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
作用机制
The mechanism of action of (2S)-2-[(methylsulfanyl)methyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application.
相似化合物的比较
Similar Compounds
Similar compounds to (2S)-2-[(methylsulfanyl)methyl]pyrrolidine include other chiral pyrrolidine derivatives and α-chiral primary amines . These compounds share structural similarities but may differ in their substituents and stereochemistry.
Uniqueness
What sets this compound apart is its specific substitution pattern and chiral configuration, which confer unique reactivity and selectivity in various chemical and biological processes. This uniqueness makes it a valuable compound for research and industrial applications.
属性
分子式 |
C6H13NS |
|---|---|
分子量 |
131.24 g/mol |
IUPAC 名称 |
(2S)-2-(methylsulfanylmethyl)pyrrolidine |
InChI |
InChI=1S/C6H13NS/c1-8-5-6-3-2-4-7-6/h6-7H,2-5H2,1H3/t6-/m0/s1 |
InChI 键 |
UAFBQROGXTXREC-LURJTMIESA-N |
手性 SMILES |
CSC[C@@H]1CCCN1 |
规范 SMILES |
CSCC1CCCN1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 5-fluoro-3-azabicyclo[3.2.1]octane-1-carboxylate](/img/structure/B15305466.png)
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-ol](/img/structure/B15305481.png)

![Methyl 2-[4-(3-aminopropyl)phenyl]acetate hydrochloride](/img/structure/B15305511.png)





![2,2,2-Trifluoro-1-{5-oxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-one](/img/structure/B15305549.png)

![Tert-butyl (2-chlorothieno[2,3-d]pyrimidin-4-yl)carbamate](/img/structure/B15305572.png)
![Tert-butyl 3,3-difluoro-4-oxo-9-azabicyclo[4.2.1]nonane-9-carboxylate](/img/structure/B15305574.png)
![5-[(2-Methoxyethoxy)methyl]-1,3-oxazole](/img/structure/B15305575.png)
